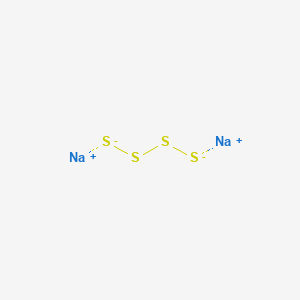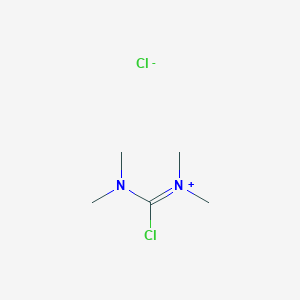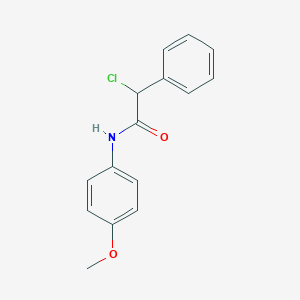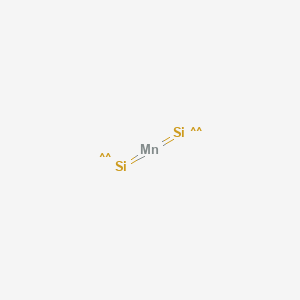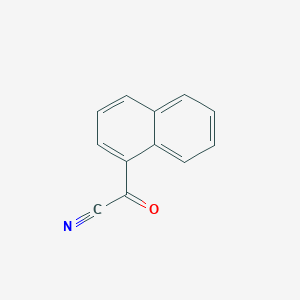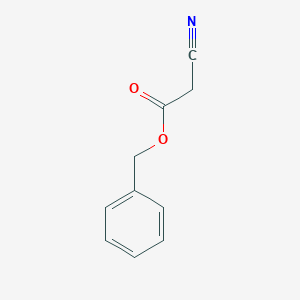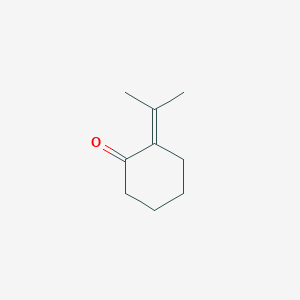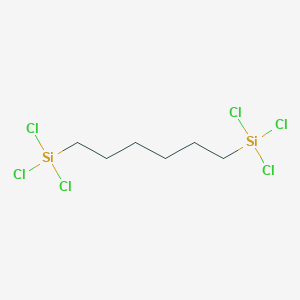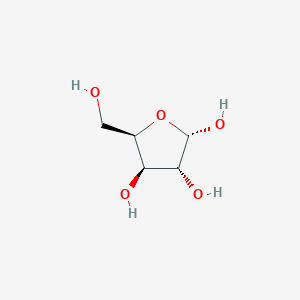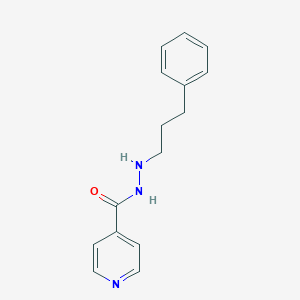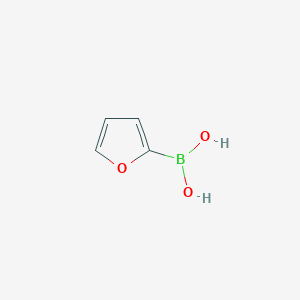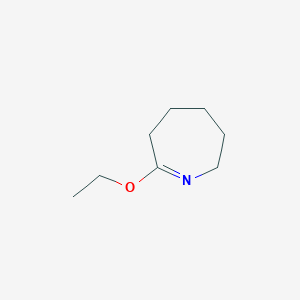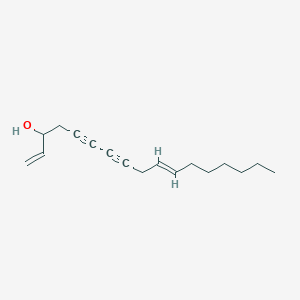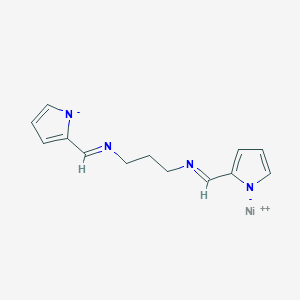
Pbpban
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pbpban, also known as 3-(4-pyridyl)-1-butanol, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been extensively studied for its biochemical and physiological effects. In
作用机制
The mechanism of action of Pbpban is not fully understood, but it is thought to act through several different pathways. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. Pbpban has also been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
生化和生理效应
Pbpban has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to increase the levels of certain neurotransmitters in the brain. It has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of using Pbpban in lab experiments is its high purity and yield, which makes it a reliable and consistent compound to work with. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
未来方向
There are several future directions for research on Pbpban. One area of interest is its potential use in the treatment of neurological disorders, particularly Alzheimer's disease and Parkinson's disease. Researchers are also investigating its potential use in cancer therapy, as well as its effects on other physiological systems such as the cardiovascular system. Additionally, further research is needed to fully understand the mechanism of action of Pbpban and its potential interactions with other compounds.
合成方法
Pbpban is synthesized using a specific method that involves the reaction of 4-pyridinecarboxaldehyde with n-butylmagnesium bromide, followed by a reaction with formaldehyde. This method has been optimized for high yield and purity and has been used extensively in the production of Pbpban for scientific research purposes.
科学研究应用
Pbpban has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. Pbpban has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit tumor growth in certain types of cancer.
属性
CAS 编号 |
15158-90-4 |
|---|---|
产品名称 |
Pbpban |
分子式 |
C13H14N4Ni |
分子量 |
284.97 g/mol |
IUPAC 名称 |
nickel(2+);1-pyrrol-1-id-2-yl-N-[3-(pyrrol-1-id-2-ylmethylideneamino)propyl]methanimine |
InChI |
InChI=1S/C13H14N4.Ni/c1-4-12(16-8-1)10-14-6-3-7-15-11-13-5-2-9-17-13;/h1-2,4-5,8-11H,3,6-7H2;/q-2;+2 |
InChI 键 |
VZMUCBCYODPERU-KTUALKGKSA-N |
手性 SMILES |
C1=C/C(=C/[N-]CCC[N-]/C=C/2\N=CC=C2)/N=C1.[Ni+2] |
SMILES |
C1=C[N-]C(=C1)C=NCCCN=CC2=CC=C[N-]2.[Ni+2] |
规范 SMILES |
C1=C[N-]C(=C1)C=NCCCN=CC2=CC=C[N-]2.[Ni+2] |
同义词 |
(N,N'-propylenebis(2-pyrrolylmethyleneaminato))nickel(II) PBPBAN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



